4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a dichlorophenyl group attached to a dihydrobenzoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For instance, the reaction of 2-aminobenzamide with 3,4-dichlorobenzaldehyde under acidic conditions can yield the desired product . Another approach involves the use of visible light-induced condensation cyclization, where 2-aminobenzamides and aldehydes react under visible light irradiation with a photocatalyst such as fluorescein .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinolinone derivatives with varying degrees of oxidation.
Reduction: Dihydroquinolinone derivatives.
Substitution: Substituted quinolinone derivatives with different functional groups.
Scientific Research Applications
4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol: This compound is a dual inhibitor of epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC), showing potent antiproliferative activity against cancer cells.
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds exhibit antitumor activity and are structurally related to the quinolinone family.
Uniqueness
4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-8-6-12(9-17(16)21)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFATTPLAYEOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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